
(4-Biphenylcarbonylmethyl)dimethyl(2-hydroxyethyl)ammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Biphenylcarbonylmethyl)dimethyl(2-hydroxyethyl)ammonium bromide is a quaternary ammonium compound known for its unique structure and properties This compound features a biphenyl group attached to a carbonylmethyl moiety, which is further linked to a dimethyl(2-hydroxyethyl)ammonium group The presence of the bromide ion balances the positive charge on the ammonium group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Biphenylcarbonylmethyl)dimethyl(2-hydroxyethyl)ammonium bromide typically involves the following steps:
Formation of the Biphenylcarbonylmethyl Intermediate: This step involves the reaction of biphenyl with a suitable carbonylating agent, such as phosgene or carbonyl chloride, under controlled conditions to form the biphenylcarbonylmethyl intermediate.
Quaternization Reaction: The intermediate is then reacted with dimethyl(2-hydroxyethyl)amine in the presence of a brominating agent, such as hydrobromic acid or bromine, to form the final quaternary ammonium compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反应分析
Types of Reactions: (4-Biphenylcarbonylmethyl)dimethyl(2-hydroxyethyl)ammonium bromide undergoes various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols or hydrocarbons.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride, sodium iodide, or other halide salts.
Major Products:
Oxidation: Biphenyl ketones, biphenyl carboxylic acids.
Reduction: Biphenyl alcohols, hydrocarbons.
Substitution: Quaternary ammonium salts with different halides.
科学研究应用
(4-Biphenylcarbonylmethyl)dimethyl(2-hydroxyethyl)ammonium bromide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Medicine: Explored for its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of (4-Biphenylcarbonylmethyl)dimethyl(2-hydroxyethyl)ammonium bromide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to cell lysis and death. Additionally, the compound can interact with proteins, affecting their structure and function. These interactions make it effective as an antimicrobial agent.
相似化合物的比较
Benzalkonium Chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Tetrabutylammonium Bromide: Commonly used as a phase transfer catalyst.
Uniqueness: (4-Biphenylcarbonylmethyl)dimethyl(2-hydroxyethyl)ammonium bromide is unique due to its biphenyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other quaternary ammonium compounds and contributes to its specific applications in various fields.
属性
CAS 编号 |
77985-00-3 |
|---|---|
分子式 |
C18H22BrNO2 |
分子量 |
364.3 g/mol |
IUPAC 名称 |
2-hydroxyethyl-dimethyl-[2-oxo-2-(4-phenylphenyl)ethyl]azanium;bromide |
InChI |
InChI=1S/C18H22NO2.BrH/c1-19(2,12-13-20)14-18(21)17-10-8-16(9-11-17)15-6-4-3-5-7-15;/h3-11,20H,12-14H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
QSWIBFIOVMXNHP-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(CCO)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



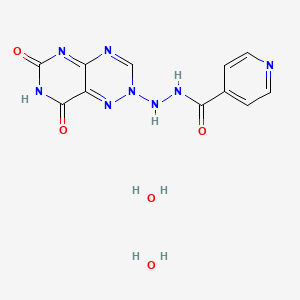
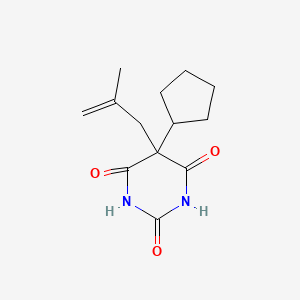
![7,18-Bis(2,4-dichlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13790511.png)
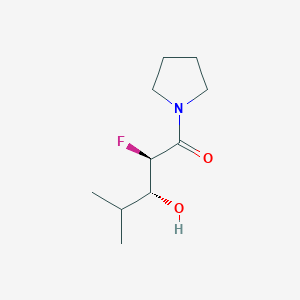
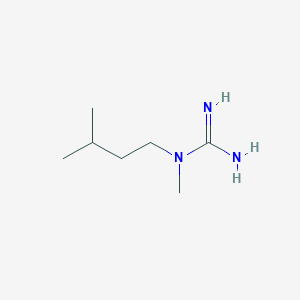
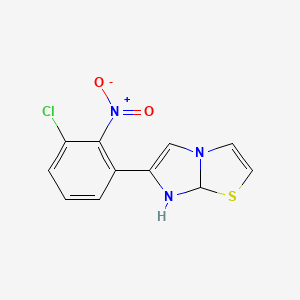
![Phenol, 4-[[2-methoxy-5-methyl-4-(phenylazo)phenyl]azo]-](/img/structure/B13790525.png)

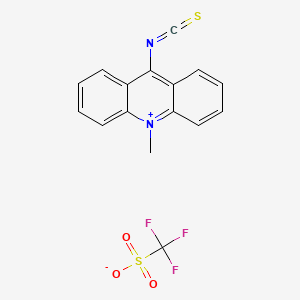
![2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B13790544.png)
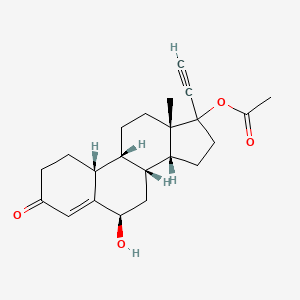
![3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B13790560.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B13790566.png)
